Regioisomer Purity: 2- vs 6-Carboxylate
The target compound (CAS 1245708-51-3) is the 7-bromo derivative with the carboxylate ester at the 2-position of the benzoxazine ring. A closely related positional isomer, ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS 2990567-13-8), places the carboxylate ester at the 6-position . Although no published head-to-head biological data exist, the two regioisomers are chemically distinct entities with different InChI strings and predicted properties. The 2-carboxylate isomer (target) has a canonical SMILES of CCOC(=O)C1OC2=CC=C(Br)C=C2NC1=O, confirming the ester attachment adjacent to the ring oxygen . Procurement without explicit regioisomer verification risks obtaining the 6-carboxylate variant, which is offered under a different CAS number and may fail in downstream structure-specific applications.
| Evidence Dimension | Regioisomeric identity (carboxylate position) |
|---|---|
| Target Compound Data | Ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS 1245708-51-3); SMILES: CCOC(=O)C1OC2=CC=C(Br)C=C2NC1=O |
| Comparator Or Baseline | Ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS 2990567-13-8) |
| Quantified Difference | Different CAS number; different InChI/SMILES; different predicted logP and electronic properties |
| Conditions | Structural identity verification by NMR, LC-MS, or X-ray crystallography |
Why This Matters
Regioisomer identity directly determines whether the material will behave as expected in a given synthetic route or biological assay; CAS number alone must be cross-checked with structural descriptors to prevent procurement of the wrong isomer.
